molecular formula C15H15ClFNO B8370830 1-(3-Chloro-5'-fluoro-2'-methoxy-biphenyl-4-yl)-ethylamine

1-(3-Chloro-5'-fluoro-2'-methoxy-biphenyl-4-yl)-ethylamine

Cat. No. B8370830
M. Wt: 279.73 g/mol
InChI Key: NTBIELBVEPKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960365B2

Procedure details

To a stirred solution of 4-bromo-2-chloro-acetophenone (4.66 g, 20 mmol) in methanol (50 ml) under nitrogen atmosphere was added ammonium acetate (29 g, 0.4 mol) and sodium cyanoborohydride (1.21 g, 20 mmol). The reaction mixture was stirred at ambient temperature for 10 days. The solvent was evaporated and the residue partitioned between dichloromethane and aqueous sodium carbonate solution. The organic phase was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was dissolved in diethyl ether and treated with 2M Hydrogen chloride in diethyl ether The resulting precipitate was filtered and dried to give 1-(4-bromo-2-chloro-phenyl)-ethylamine hydrochloride (3.2 g). A mixture of 1-(4-bromo-2-chloro-phenyl)-ethylamine hydrochloride (0.25 g, 1.07 mmol), 5-fluoro-2-methoxyphenyl boronic acid (0.364 g, 2.14 mmol), palladium acetate (0.005 g, 0.021 mmol) in water (4 ml) was heated in a microwave oven at 190° C. for 4 min. The mixture was added to a SCX column (eluted with 1:1 dichloromethane/methanol then 10% 7M ammonia/methanol) and solvent evaporated to give 1-(3-chloro-5′-fluro-2′-methoxy-biphenyl-4-yl)-ethylamine (0.266 g). The title compound was prepared in a similar manner to N-(5′-fluoro-2,2′-dimethoxy-biphenyl-4-ylmethyl)-4-methoxy-benzenesulfonamide (Example 6) using 1-(3-chloro-5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine and 2-chloro-4-cyanobenzene sulfonyl chloride instead of 4-methoxybenzene sulfonyl chloride: 1H NMR (400 MHz, DMSO-d6): δ 9.1 (d 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.3 (d, 2H), 7.2 (m, 1H), 7-7.18 (m, 2H), 4.9 (m, 1H), 3.8 (s, 3H), 1.4 (d, 3H) ppm. MS (ESI) m/z: value [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.364 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([NH2:11])[CH3:10])=[C:5]([Cl:12])[CH:4]=1.[F:13][C:14]1[CH:15]=[CH:16][C:17]([O:23][CH3:24])=[C:18](B(O)O)[CH:19]=1>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:12][C:5]1[CH:4]=[C:3]([C:16]2[CH:15]=[C:14]([F:13])[CH:19]=[CH:18][C:17]=2[O:23][CH3:24])[CH:8]=[CH:7][C:6]=1[CH:9]([NH2:11])[CH3:10] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
Cl.BrC1=CC(=C(C=C1)C(C)N)Cl
Name
Quantity
0.364 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
0.005 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added to a SCX column (
WASH
Type
WASH
Details
eluted with 1:1 dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
10% 7M ammonia/methanol) and solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(C)N)C1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.266 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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